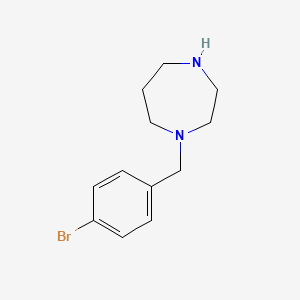

1-(4-Bromobenzyl)-1,4-diazepane

Description

Contextualizing the 1,4-Diazepane Heterocyclic Scaffold in Contemporary Chemical Science

The 1,4-diazepane ring system, a seven-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is recognized as a "privileged scaffold" in medicinal chemistry. jocpr.com This designation is attributed to its ability to serve as a versatile framework for the development of ligands for a variety of biological targets. The inherent conformational flexibility of the seven-membered ring allows for the precise spatial arrangement of substituents, enabling effective interactions with biological macromolecules.

Derivatives of 1,4-diazepane have demonstrated a broad spectrum of biological activities, including antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer properties. nih.gov The success of drugs based on the related 1,4-benzodiazepine (B1214927) core has spurred significant interest in the broader class of 1,4-diazepines and their saturated counterparts, diazepanes. jocpr.com The utility of this scaffold is not limited to its biological profile; it is also a valuable building block in organic synthesis, with numerous methods developed for its construction and functionalization. growingscience.comrsc.org

Key Biological Activities of the 1,4-Diazepane Scaffold

| Biological Activity | Reference |

|---|---|

| Antipsychotic | nih.gov |

| Anxiolytic | nih.gov |

| Anthelmintic | nih.gov |

| Anticonvulsant | nih.gov |

| Antibacterial | nih.gov |

| Antifungal | nih.gov |

Strategic Significance of the Bromobenzyl Moiety in Medicinal Chemistry and Organic Synthesis

The bromobenzyl group is a frequently employed structural motif in the design and synthesis of new chemical entities with therapeutic potential. The presence of a bromine atom on the benzyl (B1604629) ring offers several strategic advantages. From a medicinal chemistry perspective, the bromine atom can act as a bulky substituent that influences the compound's binding affinity and selectivity for its target. It can also modulate the pharmacokinetic properties of a molecule, such as its absorption, distribution, metabolism, and excretion (ADME) profile.

In the realm of organic synthesis, the bromo-substituent serves as a versatile synthetic handle. It readily participates in a wide array of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the facile introduction of diverse functional groups and the construction of more complex molecular architectures. This synthetic versatility is crucial for creating libraries of related compounds for structure-activity relationship (SAR) studies. For instance, the 2-(4-bromobenzyl) group has been incorporated into thienopyrimidine scaffolds to create potent anticancer agents that act as dual topoisomerase-I/II inhibitors. nih.govrsc.org

Synthetic Utility of the Bromobenzyl Moiety

| Reaction Type | Significance |

|---|---|

| Suzuki Coupling | Formation of C-C bonds with boronic acids |

| Heck Coupling | Formation of C-C bonds with alkenes |

| Sonogashira Coupling | Formation of C-C bonds with terminal alkynes |

Historical and Current Perspectives on Seven-Membered Nitrogen Heterocycles in Academic Inquiry

Seven-membered nitrogen-containing heterocycles, a class that includes azepanes and diazepanes, have a rich history in chemical and pharmaceutical research. nih.gov While some natural products contain this structural motif, a significant portion of the approved drugs and clinical candidates featuring a seven-membered nitrogen heterocycle are of synthetic or semi-synthetic origin. nih.gov The development of benzodiazepines in the mid-20th century marked a pivotal moment, establishing these heterocycles as a cornerstone of central nervous system (CNS) drug discovery. jocpr.com

In recent years, academic and industrial research has continued to explore the potential of seven-membered nitrogen heterocycles beyond their traditional applications. The focus has expanded to include their use as scaffolds in the development of agents for a wide range of diseases, including cancer, infectious diseases, and inflammatory conditions. nih.govnih.gov Modern synthetic methodologies, such as domino reactions and C-H functionalization, have provided more efficient and environmentally friendly routes to these complex structures, further fueling their investigation. nih.govrsc.org The ongoing exploration of their conformational landscapes and structure-activity relationships continues to be a vibrant area of academic inquiry, promising new discoveries and applications. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[(4-bromophenyl)methyl]-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrN2/c13-12-4-2-11(3-5-12)10-15-8-1-6-14-7-9-15/h2-5,14H,1,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUTBARDRYLXING-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)CC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50383431 | |

| Record name | 1-(4-BROMOBENZYL)-1,4-DIAZEPANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

690632-73-6 | |

| Record name | 1-(4-BROMOBENZYL)-1,4-DIAZEPANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies for 1 4 Bromobenzyl 1,4 Diazepane and Analogues

Advanced Cyclization Strategies in 1,4-Diazepane Ring Formation

The formation of the 1,4-diazepane ring is a critical step in the synthesis of this class of compounds. Various advanced cyclization strategies have been developed to create this seven-membered structure, often as the key step in a multi-step synthesis.

Intramolecular Cyclization Techniques for Diazepane Synthesis

Intramolecular cyclization is a powerful strategy for forming the 1,4-diazepane ring, where a linear precursor containing two nitrogen nucleophiles, or a nucleophile and an electrophilic center, is induced to form a cyclic structure.

One notable method is the Fukuyama-Mitsunobu cyclization. This reaction has been successfully employed to construct the chiral 1,4-diazepane core from a N-nosyl diamino alcohol precursor. researchgate.net This process involves the intramolecular dehydration and coupling of an alcohol with a sulfonamide under the action of triphenylphosphine (B44618) and an azodicarboxylate, such as diisopropyl azodicarboxylate (DIAD). google.com For instance, the synthesis of (S)-2-methyl-1-(2-nitrophenylsulfonyl)-1,4-diazepane was achieved by treating (S)-N-(1-(3-hydroxypropylamino)-propan-2-yl)-2-nitrobenzenesulfonamide with triphenylphosphine and DIAD. google.com

Another approach involves a domino aza-Michael/SN2 cyclization. This method allows for the one-step synthesis of monocyclic 1,4-diazepinones from the reaction of 1-azadienes with α-halogenoacetamides under transition metal-free conditions. rsc.org This strategy highlights the efficiency of tandem reactions in building complex heterocyclic systems.

Enzymatic intramolecular asymmetric reductive amination represents a biocatalytic approach to chiral 1,4-diazepanes. Imine reductases (IREDs) have been identified that can catalyze the cyclization of keto-amine precursors to yield enantiomerically pure (R)- or (S)-1,4-diazepanes with high selectivity. researchgate.net

Cyclo-condensation Reactions for Nitrogen Heterocycle Construction

Cyclo-condensation reactions, where two or more molecules combine to form a ring with the elimination of a small molecule like water, are a cornerstone of heterocyclic synthesis.

The synthesis of 1,4-diazepine derivatives can be achieved through the condensation of diamines with dicarbonyl compounds or their equivalents. ijpcbs.com For example, 1,4-diazepanes have been prepared by the condensation of 2,2′-(1,3-propanediyldiimino)diphenols with glyoxal (B1671930) or 2,3-butanedione, followed by reduction. researchgate.net

A widely used method involves the reaction of a suitable diamine, such as 1,2-diaminoethane, with a β-dicarbonyl compound or its enamine equivalent, followed by cyclization with an aldehyde. ijpcbs.comnih.gov Specifically, the reaction of ketimine intermediates with aromatic aldehydes in the presence of a catalyst can lead to the formation of the 1,4-diazepine ring. ijpcbs.comnih.gov The reaction of 3-(2-aminophenylamino)cyclohex-2-en-1-ones with arylglyoxal hydrates has been shown to produce hexahydrodibenzo[b,e] researchgate.netijpcbs.comdiazepin-1-one derivatives. researchgate.net

Multicomponent reactions (MCRs) also offer an efficient route. A [5+2] cycloaddition MCR between pyridines, 1-sulfonyl-1,2,3-triazoles, and a dienophile can form 1,4-diazepine compounds, showcasing a catalytic approach to building this heterocyclic system. nih.gov

Functionalization and Derivatization Approaches Incorporating Bromobenzyl Groups

Once the 1,4-diazepane core is formed, or during its synthesis, the 4-bromobenzyl group can be introduced. This is typically achieved through nucleophilic substitution or cross-coupling reactions.

Nucleophilic Substitution Reactions in Bromobenzyl Moiety Integration

The most direct method for introducing the 4-bromobenzyl group is through the N-alkylation of a 1,4-diazepane precursor with 4-bromobenzyl halide (e.g., bromide or chloride). This reaction is a classical nucleophilic substitution where one of the secondary amine nitrogens of the diazepane ring attacks the benzylic carbon of the 4-bromobenzyl halide, displacing the halide ion.

The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed and to deprotonate the amine, increasing its nucleophilicity. Common bases include potassium carbonate or triethylamine, and the reaction is often performed in a polar aprotic solvent like acetonitrile (B52724) or dimethylformamide (DMF). The synthesis of N-substituted 1,4-diazepane derivatives often utilizes this straightforward alkylation approach.

| Reactant 1 | Reactant 2 | Base | Solvent | Product Class |

| 1,4-Diazepane | 4-Bromobenzyl bromide | K₂CO₃ | Acetonitrile | 1-(4-Bromobenzyl)-1,4-diazepane |

| Boc-1,4-diazepane | 4-Bromobenzyl chloride | Et₃N | DMF | Boc-protected this compound |

Cross-Coupling Methodologies for Bromobenzyl Linkage

Palladium-catalyzed cross-coupling reactions provide a powerful and versatile method for forming C-N bonds. The Buchwald-Hartwig amination is a prominent example used for the synthesis of N-aryl and N-benzyl derivatives.

In the context of this compound synthesis, this could involve the coupling of a 1,4-diazepane with 4-bromobenzyl bromide. However, it is more commonly applied in intramolecular cyclizations to form fused benzodiazepine (B76468) systems. For instance, the intramolecular Buchwald-Hartwig reaction between an (hetero)aryl halide and an amino group on a suitable precursor is used to synthesize dibenzo[b,e] researchgate.netijpcbs.comdiazepinones. mdpi.com A catalytic system often consists of a palladium source like Pd(OAc)₂ and a phosphine (B1218219) ligand such as BINAP. mdpi.com

Another relevant strategy is the copper-catalyzed intramolecular cross-coupling of 1-(2-bromobenzyl)azetidine-2-carboxamides to furnish azetidine-fused 1,4-diazepine derivatives. mdpi.com This demonstrates the utility of transition metal catalysis in constructing complex, fused diazepine (B8756704) ring systems that may contain a bromobenzyl moiety. mdpi.com

Catalytic Systems in the Synthesis of 1,4-Diazepane Derivatives

Catalysis is integral to the modern synthesis of 1,4-diazepane derivatives, offering improved yields, milder reaction conditions, and enhanced selectivity.

Acid Catalysts: Brønsted and Lewis acids are frequently used to catalyze condensation and cyclization reactions. Heteropolyacids (HPAs) of the Keggin-type, such as H₅PMo₁₀V₂O₄₀, have proven to be highly efficient catalysts for the synthesis of 1,4-diazepine and 1,5-benzodiazepine derivatives from ketimine intermediates and aldehydes. nih.gov These catalysts are advantageous due to their strong Brønsted acidity, reusability, and ability to promote reactions in good to excellent yields with short reaction times. nih.gov Other acids like trifluoroacetic acid (CF₃COOH) and sulfuric acid (H₂SO₄) are also employed. ijpcbs.com

Metal Catalysts: Transition metal catalysts, particularly palladium and copper, are essential for cross-coupling reactions.

Palladium Catalysts: Systems based on Pd(OAc)₂ or other Pd(0) or Pd(II) sources, combined with phosphine ligands (e.g., BINAP), are standard for Buchwald-Hartwig aminations and other C-N bond-forming reactions. mdpi.com These are crucial for intramolecular N-arylation to form tricyclic diazepinones. mdpi.com

Copper Catalysts: Copper(I) iodide (CuI), often in combination with a ligand like N,N-dimethylglycine, is effective for intramolecular C-N cross-coupling reactions, as seen in the synthesis of azetidine-fused 1,4-diazepines from 1-(2-bromobenzyl)azetidine-2-carboxamides. mdpi.com

Rhodium Catalysts: Rhodium catalysts have been utilized in multicomponent [5+2] cycloaddition reactions for the synthesis of 1,4-diazepines from pyridines and 1-sulfonyl-1,2,3-triazoles. nih.gov

The choice of catalytic system is dictated by the specific transformation being performed, with a general trend towards developing more efficient, selective, and environmentally benign catalytic methods.

| Reaction Type | Catalyst System | Ligand (if applicable) | Example Application |

| Cyclo-condensation | Heteropolyacid (H₅PMo₁₀V₂O₄₀) | N/A | Synthesis of 1,4-diazepines from ketimines and aldehydes. nih.gov |

| Intramolecular N-Arylation | Pd(OAc)₂ | BINAP | Synthesis of dibenzo[b,e] researchgate.netijpcbs.comdiazepinones. mdpi.com |

| Intramolecular C-N Coupling | CuI | N,N-dimethylglycine | Synthesis of azetidine-fused 1,4-diazepines. mdpi.com |

| [5+2] Cycloaddition | Rhodium catalyst | N/A | Multicomponent synthesis of 1,4-diazepines. nih.gov |

Application of Heteropolyacids in Diazepine Synthesis

Heteropolyacids (HPAs), particularly those with a Keggin-type structure, have emerged as highly efficient and environmentally friendly catalysts for the synthesis of 1,4-diazepine and 1,5-benzodiazepine derivatives. nih.govnih.gov These solid-acid catalysts offer significant advantages, including strong Brønsted acidity, redox properties, and reusability, which helps in reducing chemical waste. nih.gov

In a typical synthesis, ketimine intermediates react with aldehydes in the presence of a Keggin-type HPA. nih.gov This methodology has proven effective for producing a variety of substituted 1,4-diazepines and 1,5-benzodiazepines with high yields and in shorter reaction times compared to conventional acid catalysts like trifluoroacetic acid. nih.gov The catalytic activity can be tuned by altering the composition of the HPA; for instance, substituting molybdenum atoms with vanadium in HPA structures like H₃₊ₓPMo₁₂₋ₓVₓO₄₀ (where x = 0-3) has been shown to decrease reaction times and increase product yields. nih.gov

A study detailed the synthesis of 3-[7-(4-bromophenyl)-2,2-dimethyl-2,3,6,7-tetrahydro-1H-1,4-diazepin-5-yl]-4-hydroxy-6-methyl-2H-pyran-2-one, an analogue of the target compound, using this HPA-catalyzed approach, demonstrating the method's applicability to complex structures. nih.gov

Metal-Catalyzed Processes for 1,4-Diazepine Formation

Metal-catalyzed reactions are a cornerstone in the synthesis of diazepine scaffolds, offering high efficiency and selectivity. researchgate.net Copper-catalyzed reactions, for example, are employed in the intramolecular cross-coupling of 1-(2-bromobenzyl)azetidine-2-carboxamides to form azetidine-fused 1,4-benzodiazepine (B1214927) derivatives. mdpi.comnih.gov These intermediates can then undergo further transformations to yield a variety of functionalized 1,4-benzodiazepines. mdpi.comnih.gov

Another significant metal-catalyzed approach involves the dynamic kinetic asymmetric transformation (DyKAT) of racemic 2-aryl-N-tosylaziridines. acs.orgacs.org This method utilizes a chiral Lewis acid catalyst, such as a Cu(I)-(S)-BINAP complex, to achieve enantioselective ring-opening of the aziridine (B145994) with a suitable nucleophile. The resulting product can then be cyclized to form enantioenriched 1,4-benzodiazepines with excellent yields and high enantioselectivity. acs.orgacs.org

Palladium-catalyzed reactions also play a role, for instance, in the amide-directed enantioselective hydrocarbofunctionalization of unactivated alkenes to construct indole-fused benzodiazepines. researchgate.net

Photoredox-Catalyzed Cascade Cyclization Approaches

Visible-light photoredox catalysis has emerged as a powerful tool for the synthesis of complex heterocyclic structures under mild conditions. acs.orgnih.gov This methodology is particularly useful for initiating radical cascade reactions to form indole-fused diazepine derivatives. researchgate.netrsc.orgunimi.it

In a representative example, a photoredox-catalyzed cascade reaction can be used to synthesize fluorinated pyrrolo[1,2-d]benzodiazepine derivatives. acs.orgnih.gov The process is initiated by a single electron transfer (SET) from an excited photocatalyst, such as fac-[Ir(ppy)₃], to a radical precursor like ethyl bromodifluoroacetate. acs.orgnih.gov The resulting radical then undergoes regioselective addition to a 2-(1H-pyrrol-1-yl)aniline or a related substrate, followed by another SET process and intramolecular amidation to yield the final product. acs.orgnih.gov This method is valued for its operational simplicity and the ability to generate complex scaffolds in a single step from readily available starting materials. unimi.it

Innovative Reaction Pathways for Diazepane Scaffold Assembly

The construction of the diazepane ring system has been a subject of extensive research, leading to the development of several innovative synthetic strategies. These pathways often involve ring expansion or ring-opening reactions of smaller heterocyclic precursors.

Schmidt Ring Expansion Chemistry for Diazepinone Synthesis

The Schmidt reaction provides a direct method for the ring expansion of cyclic ketones to form lactams. In the context of diazepinone synthesis, this reaction has been applied to N-alkyl-4-piperidones. researchgate.net Treatment of an N-alkyl-4-piperidone with hydrazoic acid (generated in situ from sodium azide (B81097) and a strong acid) leads to the corresponding N¹-alkyl-1,4-diazepin-5-one in good yields. researchgate.net This approach is particularly useful as it allows for the introduction of a substituent on one of the nitrogen atoms prior to the ring expansion. researchgate.net

| Starting Material | Reagents | Product | Overall Yield |

| 4-Piperidone | Alkyl bromides, then NaN₃/H₂SO₄ | N¹-alkyl-1,4-diazepin-5-ones | Good |

Table 1: Schmidt Ring Expansion for N¹-alkyl-1,4-diazepin-5-one Synthesis. researchgate.net

Ring Opening Reactions of Azetidines in Benzodiazepine Formation

The ring-opening of strained four-membered rings like azetidines offers a versatile entry point to larger heterocyclic systems. mdpi.comnih.gov A facile and efficient synthesis of functionalized 1,4-benzodiazepine derivatives has been developed based on this principle. mdpi.comnih.gov The process begins with a copper-catalyzed intramolecular cross-coupling of 1-(2-bromobenzyl)azetidine-2-carboxamides to yield azetidine-fused 1,4-benzodiazepines. mdpi.comnih.gov

These fused intermediates can then be subjected to N-methylation followed by nucleophilic ring-opening of the four-membered azetidinium ring with reagents such as sodium azide, potassium cyanide, or sodium thiophenoxide. mdpi.com This sequence provides access to a diverse range of 3-functionalized 1,4-benzodiazepine derivatives in good to excellent yields. mdpi.comnih.gov

| Fused Intermediate | Nucleophile | Product |

| Azetidine-fused 1,4-benzodiazepine | NaN₃ | 3-(Azidomethyl)-1,4-benzodiazepine derivative |

| Azetidine-fused 1,4-benzodiazepine | KCN | 3-(Cyanomethyl)-1,4-benzodiazepine derivative |

| Azetidine-fused 1,4-benzodiazepine | PhSNa | 3-(Phenylthiomethyl)-1,4-benzodiazepine derivative |

Table 2: Ring Opening of Azetidine-fused 1,4-Benzodiazepines. mdpi.com

Solid-Phase and Flow Syntheses for Diazepane Scaffolds

To meet the demands of high-throughput screening and process optimization, solid-phase and flow synthesis techniques have been adapted for the production of diazepane and benzodiazepine scaffolds. frontiersin.orgresearchgate.netmdpi.com

Solid-phase synthesis offers a streamlined approach for the preparation of libraries of 1,4-benzodiazepine derivatives. nih.gov For instance, the Ugi four-component reaction (Ugi-4CR) can be employed in a solid-phase format, followed by deprotection and intramolecular cyclization to generate diverse benzodiazepine scaffolds. nih.gov This method significantly improves the efficiency of synthesizing new benzodiazepine derivatives compared to traditional multi-step solution-phase methods. nih.gov Unwanted side reactions, such as the formation of 1,4-diazepine-2,5-dione derivatives from aspartimide peptides, have also been observed during solid-phase peptide synthesis, providing an alternative, albeit sometimes undesirable, route to these structures. nih.gov

Flow chemistry has been successfully applied to the synthesis of benzodiazepines like diazepam, offering advantages in terms of safety, scalability, and process control. frontiersin.orgresearchgate.netresearchgate.net Continuous flow reactors allow for the rapid screening of reaction conditions and can be telescoped to perform multi-step syntheses in a continuous manner. frontiersin.orgresearchgate.net For example, a two-step continuous flow synthesis of diazepam has been developed that produces the final product in high yield and purity within a short residence time. frontiersin.orgresearchgate.net The use of microreactors enhances heat and mass transfer, leading to improved reaction efficiency and safety, especially when handling potentially hazardous reagents or intermediates. frontiersin.orgbeilstein-journals.orgrsc.org

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation in 1 4 Bromobenzyl 1,4 Diazepane Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Characterization

NMR spectroscopy stands as a powerful, non-destructive technique for elucidating the molecular structure of 1-(4-Bromobenzyl)-1,4-diazepane. By analyzing the magnetic properties of atomic nuclei, researchers can map out the connectivity and chemical environment of atoms within the molecule.

Proton (¹H) NMR Studies

Proton NMR (¹H NMR) spectroscopy is fundamental in determining the number, environment, and connectivity of hydrogen atoms in the this compound molecule. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment surrounding each proton.

In a typical ¹H NMR spectrum of this compound, the aromatic protons of the 4-bromobenzyl group appear as distinct signals in the downfield region. Specifically, the two protons on the carbons adjacent to the carbon bearing the bromine atom and the two protons on the carbons adjacent to the benzyl (B1604629) CH₂ group often present as a pair of doublets due to spin-spin coupling. For instance, in one study, the aromatic protons were observed as a multiplet in the range of δ 7.33-7.40 ppm.

The protons of the diazepane ring and the benzylic methylene (B1212753) bridge (CH₂) give rise to signals in the upfield region. The benzylic protons typically appear as a singlet, for example, at δ 5.63 ppm. The protons on the seven-membered diazepane ring will show complex splitting patterns due to their various chemical and magnetic environments.

Table 1: Representative ¹H NMR Spectral Data for this compound and Related Structures

| Proton Type | Chemical Shift (δ) in ppm | Multiplicity | Reference |

| Aromatic CH | 7.33 - 7.40 | m | umich.edu |

| Benzyl CH₂ | 5.63 | s | umich.edu |

Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR Investigations

Complementing the information from ¹H NMR, Carbon-13 (¹³C) NMR spectroscopy provides data on the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal in the spectrum.

The aromatic carbons of the 4-bromobenzyl group typically resonate in the δ 120-140 ppm range. The carbon atom directly bonded to the bromine atom (C-Br) will have a characteristic chemical shift, as will the other aromatic carbons. For example, signals at δ 120.03, 130.19, and 134.30 ppm have been assigned to aromatic carbons in a related structure. The carbon of the benzyl group (C1) attached to the diazepane ring is also identifiable.

The carbons of the diazepane ring will appear at higher field strengths, with their specific chemical shifts influenced by their proximity to the nitrogen atoms. For instance, the benzylic carbon (C5) has been observed at δ 52.81 ppm in a similar compound.

Table 2: Representative ¹³C NMR Spectral Data for this compound and Analogs

| Carbon Type | Chemical Shift (δ) in ppm | Reference |

| Aromatic C-Br | Not explicitly reported in search results | |

| Aromatic CH | 127.92, 128.76 | umich.edu |

| Aromatic C (quaternary) | 135.04 | umich.edu |

| Benzyl CH₂ | 52.81 | umich.edu |

| Diazepane CH₂ | Not explicitly reported in search results |

Note: The specific assignments require detailed analysis and comparison with predicted spectra.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy in Functional Group Analysis

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are invaluable for identifying the functional groups present in this compound. This technique measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds.

Key characteristic absorption bands would be expected for the C-H bonds of the aromatic ring and the aliphatic diazepane ring, the C-N bonds of the diazepane ring, and the C-Br bond. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching occurs just below 3000 cm⁻¹. The C-N stretching vibrations of the diazepane ring would be expected in the 1250-1020 cm⁻¹ region. The C-Br stretching vibration is typically found in the lower frequency region of the spectrum. For related diazepine (B8756704) structures, IR absorptions have been noted, such as at 3305.8 cm⁻¹ and 1670.1 cm⁻¹, which can be indicative of N-H and C=O stretching in derivatives, respectively. mdpi.com

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| C-N Stretch | 1250 - 1020 |

| C-Br Stretch | 680 - 515 |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a crucial analytical technique used to determine the molecular weight and elemental composition of this compound. In MS, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

The molecular formula of this compound is C₁₂H₁₇BrN₂. chemexper.com The presence of bromine is readily identified in the mass spectrum due to its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of similar intensity, separated by two m/z units. The calculated molecular weight is approximately 269.18 g/mol . chemexper.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition. For instance, HRMS (ESI) of a related compound found a mass of 264.09677 [M+Na]⁺, which was very close to the calculated mass of 264.09736 for C₁₁H₁₁N₇Na. umich.edu

Fragmentation analysis provides further structural information. The fragmentation pattern can reveal the loss of specific groups, such as the bromobenzyl moiety or fragments of the diazepane ring, helping to piece together the molecular structure.

Table 4: Key Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₂H₁₇BrN₂ | chemexper.com |

| Molecular Weight | 269.18 g/mol | chemexper.com |

| Isotopic Pattern | Presence of [M]⁺ and [M+2]⁺ peaks due to Bromine |

Computational Chemistry and Molecular Modeling in the Study of 1 4 Bromobenzyl 1,4 Diazepane

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target protein). This method is crucial for predicting the binding affinity and mode of interaction between a potential drug molecule, such as a 1,4-diazepane derivative, and its biological target.

While specific docking studies on 1-(4-Bromobenzyl)-1,4-diazepane are not widely published, research on analogous structures demonstrates the utility of this approach. For instance, a study on 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one reported a docking score of -8.9 kcal/mol with the human oestrogen receptor (PDB: 3ERT), indicating a strong potential for interaction nih.gov. Similarly, newly designed and synthesized pyrrolo[3,2-e] nih.govtandfonline.comdiazepine (B8756704) derivatives have been docked into the active sites of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2) to rationalize their anticancer activity nih.gov. These studies typically reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. For this compound, the bromobenzyl group could engage in halogen bonding or hydrophobic interactions within a target's binding pocket, while the diazepane nitrogens could act as hydrogen bond acceptors or donors.

Table 1: Representative Molecular Docking Results for Diazepane Derivatives

| Compound/Scaffold | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Predicted Interactions |

|---|---|---|---|

| 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one | Human Oestrogen Receptor (3ERT) | -8.9 | Not specified nih.gov. |

| Pyrrolo[3,2-e] nih.govtandfonline.comdiazepine derivative (Compound 8b) | EGFR (4HJO) | Not specified | High affinity predicted nih.gov. |

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In chemistry, it is widely applied to predict molecular geometries, vibrational frequencies, and reaction energetics with high accuracy.

DFT studies are instrumental in understanding the synthesis and reactivity of heterocyclic systems like 1,4-diazepanes. For example, DFT calculations at the B3LYP/6-311G(d,p) level were used to study the chemo- and regioselectivity of cycloaddition reactions in the formation of 1,5-benzodiazepine derivatives tandfonline.com. Such studies can determine transition state geometries and activation energies, thereby elucidating the reaction mechanism and explaining experimental outcomes tandfonline.com.

Furthermore, DFT is used to analyze the electronic properties of molecules through the calculation of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule mdpi.comnih.gov. A smaller gap suggests higher reactivity. For a series of 1-Ethyl-4-phenyl-1,5-benzodiazepin-2-thione derivatives, DFT calculations showed that the HOMO-LUMO gap ranged from 3.38 to 4.01 eV, indicating good stability espublisher.com. A DFT study on a molecule containing a 4-bromobenzyl group also utilized HOMO-LUMO analysis to understand its electronic features researchgate.net. These methods could be applied to this compound to predict its reactivity, stability, and sites susceptible to electrophilic or nucleophilic attack.

Table 2: Representative DFT-Calculated Electronic Properties for Heterocyclic Compounds

| Compound Class | DFT Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| 1-Ethyl-4-phenyl-1,5-benzodiazepin-2-thione | B3LYP/6-31++G** | Not specified | Not specified | 3.88 espublisher.com. |

| 1,3,4-Oxadiazole Derivatives | B3LYP/SVP | -6.5 to -7.3 | -1.9 to -2.7 | 4.1 to 5.0 mdpi.com. |

Structure-Based Design Principles for Diazepane Scaffold Modification

Structure-based drug design (SBDD) uses the three-dimensional structure of a biological target to design and optimize ligands with high affinity and selectivity. The 1,4-diazepane ring is a versatile scaffold that can be readily modified to fit the specific geometric and chemical requirements of a target's binding site.

Key principles in modifying the diazepane scaffold include:

Varying Substituents: The nitrogen atoms of the diazepane ring (at positions 1 and 4) are common points for substitution. Adding or altering substituents, like the 4-bromobenzyl group in the title compound, can modulate pharmacological activity by forming new interactions with the target protein. For example, in the design of orexin (B13118510) receptor antagonists, different substituents on the diazepane nitrogens were explored to optimize potency and pharmacokinetic properties nih.gov.

Conformational Constraint: The flexibility of the seven-membered diazepane ring can be controlled. Introducing rigid groups or creating macrocycles can lock the molecule into a specific "bioactive" conformation, which can lead to increased potency and selectivity nih.gov.

Bioisosteric Replacement: Replacing parts of the molecule with chemical groups that have similar physical or chemical properties (bioisosteres) can improve the drug's characteristics. For instance, fusing other rings to the diazepane core, as seen in the creation of pyrrolo[3,2-e] nih.govtandfonline.comdiazepine derivatives, can introduce new interaction points and target different classes of proteins like kinases nih.gov.

The synthesis of bifunctional chelating agents (BFCs) for radiometals used in molecular imaging also utilizes the 1,4-diazepane scaffold, demonstrating its adaptability for constructing complex molecular architectures designed for specific functions mdpi.com.

Conformational Analysis of 1,4-Diazepane Systems

The seven-membered 1,4-diazepane ring is a flexible system that can adopt several low-energy conformations, including chair, boat, and twist-boat forms. The specific conformation adopted by a substituted diazepane has a significant impact on its biological activity, as it determines the three-dimensional arrangement of its functional groups.

Computational modeling, alongside experimental methods like NMR spectroscopy and X-ray crystallography, is essential for understanding the conformational landscape of these molecules.

Chair Conformation: Many 1,4-diazepane derivatives adopt a chair-like conformation. In the crystal structure of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, the seven-membered ring is in a chair conformation with the bulky chlorophenyl substituents in equatorial positions to minimize steric hindrance nih.gov. The parent molecule, 1,4-diazacycloheptane (homopiperazine), is also found to exist in a pseudo-chair conformation in its crystal structure mdpi.com.

Twist-Boat Conformation: Interestingly, computational and experimental studies on a series of N,N-disubstituted-1,4-diazepane orexin receptor antagonists revealed an unexpected low-energy twist-boat conformation nih.gov. This conformation was stabilized by an intramolecular π-stacking interaction between a substituent and an aromatic ring on the other side of the diazepane scaffold. This finding suggests that the bioactive conformation may not always be the most intuitive one and highlights the importance of thorough conformational analysis nih.gov.

For this compound, the interplay between the steric bulk of the bromobenzyl group and potential intramolecular interactions would dictate its preferred conformation, which could be predicted using computational energy calculations.

Table 3: Observed Conformations of 1,4-Diazepane Systems

| Compound | Method of Analysis | Observed Conformation | Key Features |

|---|---|---|---|

| N,N-disubstituted-1,4-diazepane orexin antagonists | NMR, X-ray, Modeling | Twist-boat | Stabilized by intramolecular π-stacking nih.gov. |

| 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one | X-ray Crystallography | Chair | 4-chlorophenyl groups are in equatorial positions nih.gov. |

Rational Design and Derivatization Strategies for 1,4 Diazepane Analogues Bearing Bromobenzyl Moieties

Exploration of Structure-Activity Relationship (SAR) Methodologies for Diazepane Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to correlate the chemical structure of a compound with its biological activity. For diazepane derivatives, these studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties. While extensive SAR data exists for the related 1,4-benzodiazepines, which feature a benzene (B151609) ring fused to the diazepane ring, the principles are often transferable and provide a basis for understanding non-fused 1,4-diazepane systems. Current time information in Bangalore, IN.chemisgroup.us

A key aspect of SAR is the systematic modification of different parts of the molecule. In the context of 1-(4-Bromobenzyl)-1,4-diazepane, the core areas for modification include:

The diazepane ring itself (position and nature of substituents).

The N1-substituent (the 4-bromobenzyl group).

The N4-substituent.

A significant study on 1,4-diazepanes derived from (S)-serine highlighted the importance of the substituents on the nitrogen atoms for sigma (σ) receptor affinity. nih.gov Homologation from a piperazine (B1678402) to a 1,4-diazepane ring was found to dramatically improve σ1 receptor affinity and selectivity over σ2 receptors. nih.gov The research demonstrated that a 1,4-dibenzyl derivative exhibited high affinity for σ1 receptors, underscoring the critical role of the benzyl (B1604629) groups in molecular recognition. nih.gov This finding suggests that the N1-benzyl moiety, as present in this compound, is a key determinant of activity at certain receptors.

The following table summarizes the findings on σ1 receptor affinity for 1,4-diazepane analogues, illustrating the impact of N-substitution on receptor binding.

Methodologies for exploring these relationships often involve a combination of chemical synthesis of analogue libraries, in vitro biological assays (e.g., receptor binding assays), and in silico computational studies like molecular docking and Quantitative Structure-Activity Relationship (QSAR) analysis. chemisgroup.us

Strategic Modifications of the Diazepane Ring System

The 1,4-diazepane ring is conformationally flexible, most commonly adopting a chair-like conformation. nih.gov This flexibility allows it to present substituents in various spatial vectors, but it also presents a challenge for rational design. Strategic modifications aim to constrain the conformation, introduce new functional groups, or alter the physicochemical properties of the scaffold.

Several synthetic strategies allow for the diverse modification of the diazepane ring:

Synthesis from Amino Acid Precursors: Chiral non-racemic 1,4-diazepanes can be synthesized starting from proteinogenic amino acids like (S)-serine. This approach allows for the introduction of specific stereochemistry and functional groups, such as a hydroxymethyl residue at the C2 position. nih.gov

Ring Expansion: Methods to expand smaller rings, such as pyrrolidones, can be used to construct the seven-membered diazepane system, allowing for the incorporation of diverse functionalities. colab.ws

N-Propargylamine Building Blocks: N-propargylamines are versatile precursors for synthesizing 1,4-diazepane cores through various cyclization strategies, offering high atom economy and shorter synthetic routes. rsc.org

Intramolecular Cyclization: The key step in many syntheses is the intramolecular cyclization to form the seven-membered ring. For instance, the treatment of ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylates with amines can lead to an oxirane ring-opening followed by a direct cyclization to yield fused diazepinones. nih.gov Similarly, intramolecular aminolysis, often catalyzed by a Lewis acid like Ti(O-iPr)4, is another effective method. nih.gov

Influence of Bromobenzyl Substituents on Molecular Recognition Elements

The N1-substituent plays a pivotal role in how a 1,4-diazepane analogue interacts with its biological target. The 4-bromobenzyl group is a particularly interesting moiety due to the unique properties of the bromine atom. Bromine is an electron-withdrawing group via induction but can also participate in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity and selectivity.

Studies on other heterocyclic scaffolds have provided insight into the role of the bromobenzyl group. In a series of 2-(4-bromobenzyl) tethered thieno[2,3-d]pyrimidines, the 4-bromobenzyl moiety was integral to the design of potent anticancer agents. nih.gov A limited SAR study on these compounds revealed that replacing the bromo group with other electron-donating or electron-withdrawing groups on the phenyl ring did not lead to a significant improvement in cytotoxicity, suggesting a specific and favorable role for the bromine atom at the para position. nih.gov

The following table shows the antiproliferative activity of a lead compound from this series against various cancer cell lines, highlighting the potency of a 4-bromobenzyl-containing molecule.

Furthermore, research on sigma receptor ligands has established that a 1-benzyl substituent on a 1,4-diazepane ring is highly favorable for affinity. nih.gov The electronic properties and potential for halogen bonding conferred by the bromine atom in the 4-position of the benzyl ring can further refine this interaction, potentially enhancing binding to a specific sub-pocket of the receptor or altering the compound's pharmacokinetic profile. Molecular docking studies on other systems have shown that benzyl groups can form crucial π-H interactions with amino acid residues like Ile146 in a binding pocket, and halogen substituents can further modulate these interactions. researchgate.net

Design of Hybrid Scaffolds Incorporating 1,4-Diazepane and Other Heterocycles

Fusing the 1,4-diazepane ring with other heterocyclic systems is an advanced derivatization strategy to create novel, rigid, and complex molecular architectures. These hybrid scaffolds can explore new chemical space and interact with biological targets in unique ways, potentially leading to compounds with entirely new pharmacological profiles.

Several synthetic approaches have been developed to construct such fused systems:

Pyrazolo[1,5-a] Current time information in Bangalore, IN.chemisgroup.usdiazepin-4-ones: These hybrids can be synthesized via a regioselective strategy involving the N-alkylation of pyrazole-carboxylates with an oxirane-containing side chain, followed by an amine-mediated ring-opening and cyclization cascade. nih.gov

Current time information in Bangalore, IN.chemisgroup.usDiazepino[1,2-a]indol-1-ones and Benzo nih.govchemisgroup.usimidazo[1,2-a] Current time information in Bangalore, IN.chemisgroup.usdiazepin-1-ones: Similar strategies involving the functionalization of indole (B1671886) and benzimidazole (B57391) carboxylates can be used to access these more complex fused systems. nih.gov

Thieno[2,3-e] Current time information in Bangalore, IN.chemisgroup.usdiazepines: These structures can be formed by reacting substituted aminothiophenes with appropriate reagents to build the diazepine (B8756704) ring, which can then be further functionalized. nih.gov

These strategies demonstrate the versatility of the 1,4-diazepane system as a foundation for building more elaborate molecules. The design of such hybrids often involves a multicomponent or one-pot reaction sequence, which increases synthetic efficiency and allows for the rapid generation of a diverse library of compounds for biological screening. nih.gov The resulting rigidified structures have distinct three-dimensional shapes compared to the more flexible monocyclic 1,4-diazepane, which can lead to enhanced selectivity and potency for specific biological targets.

Theoretical Frameworks of Biological Interactions and Scaffold Utility in Academic Research

The 1,4-Diazepane Scaffold as a Privileged Structure in Chemical Biology

The 1,4-diazepane motif is widely regarded as a "privileged structure" in the field of chemical biology and drug discovery. researchgate.netnih.gov This designation is attributed to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets with high affinity. The utility of the 1,4-diazepane scaffold stems from its conformational flexibility and the stereochemical diversity that can be achieved through substitution, allowing for the precise spatial arrangement of functional groups to interact with various biological macromolecules. nih.govmdpi.com

The seven-membered ring of the diazepane scaffold provides a unique geometric foundation that can be readily modified to enhance both the potency and selectivity of a compound for a specific biological target. nih.gov This adaptability has led to the incorporation of the 1,4-diazepane and its fused analogues, such as benzodiazepines, into a wide array of therapeutic agents with diverse biological activities, including antipsychotic, anxiolytic, anticonvulsant, and anticancer properties. researchgate.net The prevalence of this scaffold across a multitude of bioactive compounds underscores its significance and continued exploration in the development of new therapeutic agents. researchgate.netnih.govmdpi.com

Conceptual Mechanisms of Molecular Interaction with Biological Targets

The biological activity of compounds containing the 1,4-diazepane scaffold, such as 1-(4-Bromobenzyl)-1,4-diazepane, is contingent upon their molecular interactions with biological targets. These interactions can be broadly categorized into the inhibition of enzymes and the binding to cellular receptors and other specific binding sites.

Theoretical Approaches to Enzyme Inhibition Mechanisms

The 1,4-diazepane scaffold can serve as a template for the design of enzyme inhibitors. nih.govdoi.org The theoretical mechanisms of enzyme inhibition by small molecules are generally classified as reversible or irreversible. Reversible inhibition can be competitive, non-competitive, or uncompetitive, depending on whether the inhibitor binds to the active site, an allosteric site, or the enzyme-substrate complex, respectively.

The design of diazepane-based enzyme inhibitors often involves decorating the scaffold with functional groups that can form specific interactions, such as hydrogen bonds, hydrophobic interactions, or ionic bonds, with key amino acid residues within the enzyme's active or allosteric sites. nih.govmdpi.com For instance, the nitrogen atoms within the diazepane ring can act as hydrogen bond acceptors, while substituents on the ring can be tailored to fit into specific pockets of the enzyme, thereby blocking substrate access or inducing a conformational change that renders the enzyme inactive. The bromobenzyl group in this compound, for example, can engage in hydrophobic and halogen bonding interactions, potentially contributing to its inhibitory activity against certain enzymes.

Ligand Binding Dynamics at Receptors and Binding Sites

The interaction of 1,4-diazepane derivatives with receptors and other binding sites is a dynamic process governed by the principles of molecular recognition. nih.gov The affinity and selectivity of a ligand for a particular receptor are determined by the sum of the non-covalent interactions between the ligand and the receptor's binding pocket. nih.gov These interactions include hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces.

Molecular modeling and simulation techniques are often employed to study the binding dynamics of ligands with their target receptors. nih.govnih.gov These computational methods can predict the preferred binding pose of a ligand and identify the key interactions that contribute to its binding affinity. The conformational flexibility of the 1,4-diazepane ring allows it to adopt various shapes to fit optimally within a binding site. nih.gov For a compound like this compound, the diazepane core provides a stable framework, while the bromobenzyl substituent can explore different orientations to maximize its interactions with the receptor. nih.govnih.gov This adaptability is a key feature that contributes to the scaffold's "privileged" status.

Advanced Concepts in Scaffold Design for Modulating Biological Pathways

The versatility of the 1,4-diazepane scaffold extends to more advanced applications in medicinal chemistry, including its use in mimicking complex biological structures and in the rational design of highly selective molecules.

Mimicry of Peptide Secondary Structures by Diazepane Scaffolds

A significant area of research involves the use of diazepane scaffolds to mimic the secondary structures of peptides, such as β-turns and α-helices. nih.govacs.org Peptides play crucial roles in numerous biological processes, but their therapeutic use is often limited by poor metabolic stability and low bioavailability. Peptidomimetics based on the 1,4-diazepane framework can overcome these limitations by providing a non-peptidic backbone that is resistant to enzymatic degradation while maintaining the critical spatial arrangement of side chains necessary for biological activity. nih.gov

Trisubstituted 1,4-diazepan-3-ones, for example, have been developed as conformationally constrained dipeptidomimetics. acs.org These molecules can reproduce the topology of a dipeptide and can be incorporated into larger bioactive peptides. The synthesis of such scaffolds allows for the introduction of diverse side chains at specific positions, enabling the fine-tuning of their biological activity. nih.govacs.org This approach has been particularly successful in the development of ligands for G-protein coupled receptors (GPCRs) and inhibitors of protein-protein interactions.

Engineering for Selective Molecular Recognition

A key challenge in drug design is achieving selectivity for a specific biological target to minimize off-target effects. The 1,4-diazepane scaffold provides a robust platform for engineering selective molecular recognition. nih.gov By systematically modifying the substituents on the diazepane ring, medicinal chemists can optimize the interactions with the desired target while minimizing interactions with other related proteins. researchgate.net

This process often involves an iterative cycle of design, synthesis, and biological evaluation, guided by computational modeling and structural biology data. For example, the strategic placement of functional groups can exploit subtle differences in the amino acid composition of the binding sites of different receptor subtypes, leading to highly selective ligands. nih.gov The development of selective antagonists for various receptors, such as cholecystokinin receptors, demonstrates the power of this approach. nih.gov The 4-bromobenzyl group of this compound offers a point for further functionalization to enhance selectivity for a particular biological target.

Q & A

Basic Research Question

- NMR : ¹H/¹³C NMR to confirm benzyl proton integration (δ ~4.3 ppm for CH₂) and diazepane ring conformation.

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (expected m/z ~297.1 for C₁₂H₁₆BrN₂).

- HPLC-PDA : Purity assessment using C18 columns (acetonitrile/water mobile phase) .

- X-ray Crystallography : For absolute configuration determination if crystals are obtainable.

How can computational modeling predict the reactivity of this compound in novel reactions?

Advanced Research Question

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density to identify nucleophilic/electrophilic sites. For example, the diazepane nitrogen’s lone pairs may participate in hydrogen bonding or catalysis. Molecular dynamics simulations (e.g., in COMSOL Multiphysics) can model solvation effects and transition states for reactions like SN2 substitutions . Validate predictions with experimental kinetic studies (e.g., Arrhenius plots for temperature-dependent reactions).

How should researchers design experiments to investigate the compound’s biological activity against neurotransmitter receptors?

Advanced Research Question

Adopt a quasi-experimental design with pretest-posttest controls:

- In vitro assays : Competitive binding studies (e.g., against GABAₐ receptors) using radiolabeled ligands (³H-flunitrazepam) .

- Dose-response curves : Test concentrations from 1 nM to 100 µM, with positive (diazepam) and negative (vehicle) controls.

- Statistical analysis : Use ANOVA to compare IC₅₀ values across replicates, accounting for batch variability. Link results to receptor subtype theory (e.g., α/β subunit interactions) .

What strategies resolve contradictions in solubility and stability data for this compound?

Advanced Research Question

- Replicate studies : Follow standardized protocols (e.g., OECD guidelines) for solubility testing in buffers (pH 1.2–7.4) .

- Accelerated stability studies : Use thermal gravimetric analysis (TGA) and HPLC to track degradation products under stress (40°C/75% RH for 4 weeks).

- Multivariate analysis : Apply principal component analysis (PCA) to identify confounding variables (e.g., trace moisture in DMSO stock solutions) .

How can structure-activity relationship (SAR) studies enhance the design of this compound derivatives?

Advanced Research Question

- Scaffold modulation : Synthesize analogs with halogen substitutions (e.g., Cl, F at benzyl para-position) and compare logP/binding affinity.

- 3D-QSAR : Use CoMFA or CoMSIA to correlate steric/electronic fields with activity data .

- Theoretical framework : Align SAR trends with receptor-ligand docking simulations (AutoDock Vina) to validate hypotheses .

What methodological pitfalls arise when linking this compound to neurological mechanisms in vivo?

Advanced Research Question

- Ethical constraints : Ensure animal studies comply with ARRIVE guidelines; use optogenetics as a non-invasive alternative .

- Data integration : Combine behavioral assays (e.g., elevated plus maze) with microdialysis (monitoring neurotransmitter levels) .

- Confounding variables : Control for circadian rhythms and diet in longitudinal studies using mixed-effects models .

How should researchers contextualize findings within existing theoretical frameworks (e.g., neurotransmitter modulation)?

Advanced Research Question

- Conceptual alignment : Map results to established models (e.g., allosteric modulation of GABA receptors) and identify gaps (e.g., unexplored β-subunit interactions) .

- Cross-disciplinary synthesis : Integrate chemical data with neuropharmacology literature using systematic reviews (PRISMA guidelines) .

- Peer validation : Submit to journals emphasizing methodological rigor (e.g., Analytical and Bioanalytical Chemistry) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.